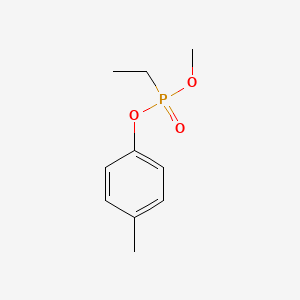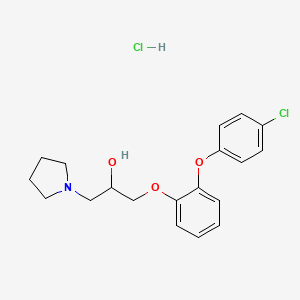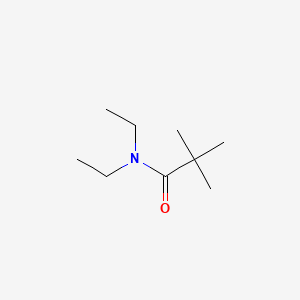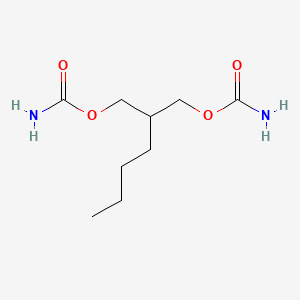![molecular formula C8H12Br2O2 B14690237 4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole CAS No. 26048-12-4](/img/structure/B14690237.png)
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole is a brominated organic compound with the molecular formula C6H6Br2O4. It is known for its unique structure, which includes a cyclopentane ring fused with a dioxole ring, and two bromine atoms attached to the cyclopentane ring. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole can be achieved through the bromination of isopropylidene malonate. The process involves the following steps :
Starting Material: Isopropylidene malonate is used as the starting material.
Bromination: The bromination reaction is carried out by adding bromine to a solution of isopropylidene malonate in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is typically performed at low temperatures (ice bath) to control the reaction rate and prevent side reactions.
Analyse Chemischer Reaktionen
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antifolate drugs like pemetrexed disodium.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules with potential biological activity.
Material Science: It is used in the preparation of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form various derivatives. The dioxole ring provides stability and rigidity to the molecule, making it suitable for use in complex organic syntheses .
Vergleich Mit ähnlichen Verbindungen
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole can be compared with similar compounds such as:
5,5-dibromo-2,2-dimethyl-1,3-dioxane-4,6-dione:
2,2-dimethyl-5,5-dibromo-1,3-dioxane-4,6-dione: Another brominated compound with a dioxane ring, used in similar applications but with different reactivity and stability.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
26048-12-4 |
|---|---|
Molekularformel |
C8H12Br2O2 |
Molekulargewicht |
299.99 g/mol |
IUPAC-Name |
4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole |
InChI |
InChI=1S/C8H12Br2O2/c1-8(2)11-6-4(9)3-5(10)7(6)12-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
MHVIJJUGIWZJKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(CC(C2O1)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)


![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)


![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)





